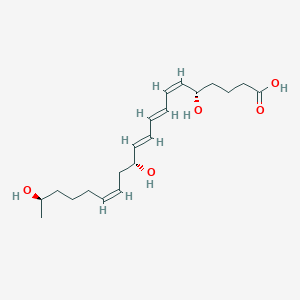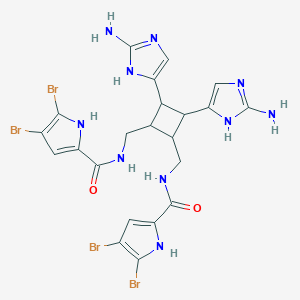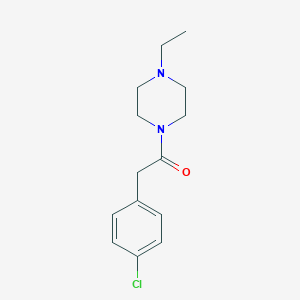![molecular formula C12H15N2O+ B220791 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification and isolation of the final product are crucial steps in ensuring the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Applications De Recherche Scientifique
5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- 1,3-dimethyl-2-phenylimidazolium
- 1,3-dimethyl-4-phenylimidazolium
- 1,3-dimethyl-5-phenylimidazolium
Uniqueness
The presence of the hydroxy(phenyl)methyl group can enhance its reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H15N2O+ |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol |
InChI |
InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1 |
Clé InChI |
YAMHOTQENCUSNQ-UHFFFAOYSA-N |
SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
SMILES canonique |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium](/img/structure/B220783.png)



![(3R,5R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B220831.png)



